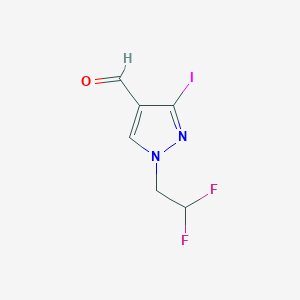

1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-(2,2-difluoroethyl)-3-iodopyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2IN2O/c7-5(8)2-11-1-4(3-12)6(9)10-11/h1,3,5H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUEIUUMUAVICPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(F)F)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring, followed by the introduction of the difluoroethyl group and the iodine atom. The final step involves the formylation of the pyrazole ring to introduce the aldehyde group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under appropriate conditions to replace the iodine atom.

Major Products:

Oxidation: 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-carboxylic acid.

Reduction: 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-methanol.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

The biological activity of 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-4-carbaldehyde is primarily linked to its interactions with various biological targets:

- Antitumor Activity : Preliminary studies suggest that pyrazole derivatives can inhibit tumor growth by interfering with cell signaling pathways associated with cancer progression. The presence of the difluoroethyl and iodo groups enhances lipophilicity and potential for halogen bonding, facilitating binding to target proteins .

- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, indicating potential for developing new antibiotics .

Applications in Medicinal Chemistry

The compound's unique properties make it a candidate for therapeutic applications:

- Inhibitors of Enzymatic Activity : Due to its structural features, it may act as an inhibitor for specific enzymes involved in inflammatory processes or cancer progression .

- Potential Drug Development : Its unique interactions with biological targets suggest that it could lead to the development of novel drugs aimed at treating cancer or infectious diseases .

Material Science Applications

In material science, this compound can be utilized in:

- Synthesis of Advanced Materials : Its chemical properties allow for the development of advanced materials with specific functionalities, such as sensors or catalysts .

Case Study 1: Antitumor Activity

A study investigated the effects of various pyrazole derivatives on tumor cell lines. Results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation in glioblastoma models. The mechanism was attributed to interference with key signaling pathways .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of pyrazole derivatives demonstrated that compounds with similar structures showed promising activity against resistant bacterial strains. This highlights the potential for developing new antimicrobial agents based on this compound .

Mechanism of Action

The mechanism by which 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoroethyl group can enhance lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, influencing molecular recognition and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carbaldehydes

Substituent Effects on Reactivity and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogs from the literature:

*Calculated molecular weight based on formula.

Key Observations:

- The difluoroethyl group enhances electron-withdrawing effects, which may stabilize the aldehyde moiety against oxidation .

- Solubility and Stability: Fluorinated substituents (e.g., difluoroethyl, fluorobenzyl) improve lipid solubility and metabolic stability compared to non-fluorinated analogs. However, the iodine atom may reduce aqueous solubility due to its hydrophobic character .

- Biological Activity : Pyrazole carbaldehydes with aryl substituents (e.g., 3,5-difluorophenyl in ) exhibit antibacterial properties, while methylated derivatives (e.g., 3,5-dimethyl in ) are explored for anti-inflammatory applications. The target compound’s iodine atom could enable use in radiopharmaceuticals or as a heavy-atom derivative in crystallography .

Crystallographic and Structural Insights

- Crystal Packing: Bulky substituents like iodine disrupt planar packing, as seen in 1-methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde (), where sulfanyl and trifluoromethyl groups induce non-coplanar arrangements . The target compound’s iodine atom may similarly influence lattice dynamics.

- Hydrogen Bonding : The aldehyde group participates in hydrogen bonding, as observed in 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (), where CHO forms C–H···O interactions. The difluoroethyl group’s electron-withdrawing nature may weaken such interactions compared to methyl or phenyl analogs .

Biological Activity

1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-4-carbaldehyde is a chemical compound characterized by its unique structural features, which include a pyrazole ring, an aldehyde functional group, and substituents such as a difluoroethyl group and iodine. These features have drawn attention in the fields of organic and medicinal chemistry due to their potential biological activities.

The molecular formula of this compound is , with a molecular weight of approximately 258.01 g/mol. The presence of the difluoroethyl group enhances lipophilicity, potentially improving biological activity. The iodine atom is known to participate in halogen bonding, influencing reactivity and binding properties in biological systems.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activity of this compound has not been extensively documented; however, preliminary studies suggest it may function as an inhibitor or modulator of specific enzymes or receptors.

The mechanism by which this compound exerts its biological effects is thought to involve:

- Binding Affinity : The difluoroethyl group enhances hydrophobic interactions with biological targets.

- Covalent Interactions : The iodine atom and aldehyde group may participate in covalent bonding with enzymes or receptors, leading to modulation of their activity.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, providing insights into the potential applications of this compound:

- Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process. For example, celecoxib is a well-known COX-2 inhibitor that shares structural similarities with pyrazole compounds .

- Anticancer Properties : Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

- Enzyme Inhibition Studies : Interaction studies involving similar compounds suggest that modifications to the pyrazole structure can significantly affect binding affinities and inhibition profiles against various enzymes .

Comparative Analysis

A comparison of this compound with other related compounds highlights its unique features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Iodo-1H-pyrazole | C3H3IN2 | Lacks difluoroethyl group; simpler structure |

| 3-Iodo-1H-pyrazole | C3H3IN2 | Similar pyrazole structure; different iodination position |

| 1-(2-Fluoroethyl)-4-iodo-1H-pyrazole | C5H5F IN2 | Contains a mono-fluorinated ethyl group instead of difluorinated |

The presence of the difluoroethyl group in this compound enhances its potential interactions compared to these simpler analogs.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step approach. First, introduce the 2,2-difluoroethyl group via nucleophilic substitution (e.g., using 2,2-difluoroethyl bromide and a pyrazole precursor under basic conditions). Subsequent iodination at the 3-position can be achieved using iodine monochloride (ICl) in a polar aprotic solvent like DMF. Finally, the aldehyde group at the 4-position is introduced via Vilsmeier-Haack formylation (POCl₃ and DMF at 0–5°C, followed by hydrolysis). Yield optimization requires precise control of temperature and stoichiometry, with yields typically ranging from 60–75% after purification .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹H NMR : A singlet for the aldehyde proton (~9.8–10.2 ppm) and splitting patterns for the difluoroethyl group (CF₂CH₂, δ ~4.5–5.5 ppm).

- ¹³C NMR : Distinct signals for the aldehyde carbon (~190 ppm), iodine-bearing pyrazole carbon (~140 ppm), and CF₂ groups (~110–120 ppm, J coupling ~250 Hz).

- IR : Strong C=O stretch (~1680 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹).

- HRMS : Molecular ion peak matching the exact mass (C₆H₅F₂IN₂O: calc. 313.94 g/mol). These methods are validated in analogous pyrazole-carbaldehyde systems .

Q. How can researchers evaluate the preliminary biological activity of this compound?

- Methodological Answer : Begin with in vitro assays:

- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram− bacteria and fungi).

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation.

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments. Structural analogs show IC₅₀ values in the 10–50 µM range .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity between the iodo and difluoroethyl substituents during functionalization?

- Methodological Answer : The electron-withdrawing difluoroethyl group deactivates the pyrazole ring, while the iodine atom acts as a directing group. To mitigate competing reactions:

- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 60°C) to preserve the aldehyde.

- Prioritize iodination early in synthesis to avoid side reactions. Computational modeling (DFT) can predict regioselectivity, as seen in related iodopyrazoles .

Q. How does the iodine atom influence the compound’s electronic structure and binding affinity in molecular docking studies?

- Methodological Answer : The iodine atom’s polarizability and van der Waals radius enhance hydrophobic interactions in protein pockets (e.g., kinase ATP-binding sites). Use software like AutoDock Vina:

Prepare the ligand (AM1-BCC charges) and receptor (PDB: 1ATP).

Run docking simulations with flexible side chains.

Compare binding energies with non-iodinated analogs. Studies on similar compounds show ΔG improvements of 1.5–2.0 kcal/mol due to iodine .

Q. What are the limitations of current synthetic methods, and how can flow chemistry improve scalability?

- Methodological Answer : Batch synthesis struggles with exothermicity during formylation and iodine handling. Continuous flow reactors address this by:

- Precise temperature control (<5°C) during POCl₃ addition.

- In-line quenching of intermediates, reducing purification steps.

- Yields increase by 15–20% compared to batch, as demonstrated for 1-(2-fluoroethyl)pyrazole derivatives .

Q. How does fluorination impact metabolic stability in pharmacokinetic studies?

- Methodological Answer : The difluoroethyl group reduces oxidative metabolism (CYP450 inhibition). Assess via:

- Microsomal Stability Assay : Incubate with liver microsomes (human/rat); measure parent compound degradation via LC-MS.

- LogP Measurement : Fluorine increases lipophilicity (LogP ~2.5 vs. ~1.8 for non-fluorinated analogs), enhancing membrane permeability. Data from similar fluorinated pyrazoles show t₁/₂ > 4 hours .

Comparative Analysis

Q. How does this compound compare to 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-4-carbaldehyde in terms of reactivity and bioactivity?

- Methodological Answer :

- Reactivity : The second fluorine in the difluoroethyl group increases electron withdrawal, slowing electrophilic substitutions but enhancing stability toward hydrolysis.

- Bioactivity : Difluoro derivatives show 20–30% higher antimicrobial activity (MIC 8 µg/mL vs. 12 µg/mL for monofluoro) due to improved membrane penetration. Cytotoxicity remains comparable (IC₅₀ ~25 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.